3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
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Overview
Description
3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical development. The unique structure of this compound includes a cyclopentyl ring, a triazole group, and a piperidine ring, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl Addition: The initial step involves the synthesis of a cyclopentyl derivative, prepared via a Grignard reaction with cyclopentyl bromide and magnesium, followed by appropriate quenching.
Triazole Formation: The triazole moiety is synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, which often occurs under copper(I) catalysis.
Coupling Reactions: The piperidine ring is introduced through nucleophilic substitution reactions, typically involving piperidine and an appropriate alkyl halide.
Amide Bond Formation: The final coupling involves the formation of the amide bond between the synthesized cyclopentyl derivative and the triazole-piperidine moiety under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods: Industrial-scale production of this compound would involve optimizations to enhance yield and purity, focusing on scalable and cost-effective reaction conditions. Large-scale reactions often utilize continuous flow chemistry, automated synthesis platforms, and high-throughput screening for optimization.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, resulting in the formation of N-oxides.
Reduction: Hydrogenation can be applied to reduce unsaturated bonds within the compound, often utilizing palladium on carbon catalysts.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible at various positions within the compound's structure, depending on the desired modification.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperbenzoic acid) are common for oxidation.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like ammonia or other amines for nucleophilic substitutions and electrophiles like alkyl halides.
Major Products Formed: The primary products depend on the specific reactions undertaken, such as N-oxides from oxidation, reduced derivatives from hydrogenation, and various substituted products from electrophilic or nucleophilic substitutions.
Scientific Research Applications
Chemistry: It’s explored for its versatile reactivity and stability, serving as a building block in synthesis and complex molecule construction.
Biology: The compound's unique structure makes it a candidate for studying biological activity and interaction with biomolecules.
Medicine: It shows potential as a pharmacological agent in drug development, particularly in targeting specific molecular pathways related to diseases.
Industry: Its applications extend to materials science and possibly as a precursor in the synthesis of polymers or other functional materials.
Mechanism of Action
Comparison:
Compared to simple triazole or piperidine derivatives, this compound offers enhanced specificity and binding affinity due to its complex structure.
Cyclopentyl groups are known to increase hydrophobic interactions, distinguishing it from other cyclic derivatives.
Comparison with Similar Compounds
3-(cyclopentylmethyl)-1H-1,2,4-triazole-5-carboxamide.
N-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine.
4-ethyl-N-(1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide.
This article offers a comprehensive view of the compound 3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide, providing insights into its synthesis, reactivity, and applications across various scientific domains.
Properties
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-2-18-7-10-21(11-8-18)29-17-22(26-27-29)24(31)28-15-13-20(14-16-28)25-23(30)12-9-19-5-3-4-6-19/h7-8,10-11,17,19-20H,2-6,9,12-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNBUXPHXJGDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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